molecular formula C12H17N3O3 B2444535 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide CAS No. 1396805-93-8

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide

Cat. No. B2444535
CAS RN: 1396805-93-8
M. Wt: 251.286
InChI Key: SKDADUDGDWJJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide, also known as DMOAA, is a chemical compound that has been synthesized for potential use in scientific research. This compound has shown promise as a tool for investigating the mechanisms of certain biochemical and physiological processes, and as a potential therapeutic agent for various diseases. In

Scientific Research Applications

Synthesis and Chemical Characterization

One area of application is in the synthesis and chemical characterization of heterocyclic compounds. Studies have demonstrated the ability to create new heterocycles incorporating the antipyrine moiety, showing potential antimicrobial activity. These synthetic pathways offer insights into developing novel compounds with enhanced biological activities (Bondock et al., 2008). Further research has explored the creation of pyrimidinone and oxazinone derivatives fused with thiophene rings, indicating a broad scope for antimicrobial agent synthesis (Hossan et al., 2012).

Biological Activities

Research into the biological effects of similar compounds has shown a wide range of potential applications. For example, the synthesis and evaluation of β-aryl-α-dimethoxyphosphoryl-γ-lactams have demonstrated cytotoxic activities against various cancer cell lines, highlighting the potential for cancer therapy research (Cinar et al., 2017). Additionally, the antimicrobial activities of newly synthesized heterocycles indicate the importance of these compounds in developing new antimicrobial agents (Bondock et al., 2008).

Advanced Material Synthesis

The compound's structure is also relevant in the field of advanced material synthesis. Research into the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, for example, shows potential applications in creating new materials with unique properties, such as enhanced stability or specific reactivity patterns (Palamarchuk et al., 2019).

Environmental and Safety Assessments

Understanding the UV absorption cross-sections of amides, including those structurally related to the compound , is crucial for environmental and safety assessments. This knowledge can aid in assessing the environmental impact of these compounds and their behavior under various atmospheric conditions (Chakir et al., 2005).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-7-10(8(2)18-14-7)5-11(16)13-9-4-12(17)15(3)6-9/h9H,4-6H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDADUDGDWJJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CC(=O)N(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.